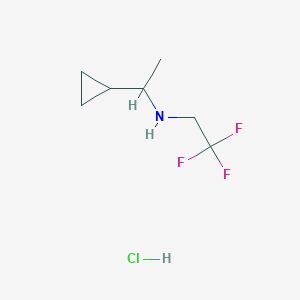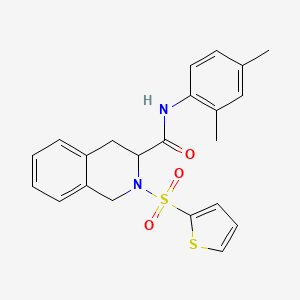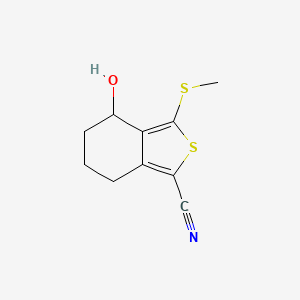
(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1803600-88-5 . It has a molecular weight of 203.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H12F3N/c1-5(6-2-3-6)11-4-7(8,9)10/h5-6,11H,2-4H2,1H3 . This indicates that the compound has a cyclopropyl group attached to an ethyl group, which is further attached to a trifluoroethyl group via a nitrogen atom. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.Scientific Research Applications
PFAS Removal in Water Treatment
Amine-containing compounds like (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride have been highlighted for their potential in removing Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water supplies. These substances are persistent environmental pollutants found in many water sources, posing significant health risks. The application of amine-functionalized sorbents offers a promising solution for PFAS control in municipal water and wastewater treatment. Such sorbents work through electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbent materials, offering an effective approach to tackle PFAS contamination at relatively low concentrations (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Corrosion Inhibition
Research has also focused on the application of amine compounds in corrosion inhibition. Carbohydrate polymers and their derivatives, possessing free amine groups, have been used as corrosion inhibitors for metal substrates in various media. These substances show potential in chelating metal ions and forming coordinate bonds at the metal/solution interface, providing a protective layer against corrosion. This application is particularly relevant in industries where metal durability is critical (Umoren & Eduok, 2016).
Advanced Oxidation Processes for Degradation of Hazardous Compounds
Amine-based compounds are also integral to the degradation of nitrogen-containing hazardous compounds through Advanced Oxidation Processes (AOPs). These processes are effective in mineralizing resistant compounds, improving overall treatment schemes for water and wastewater. The role of amines in these processes underscores the importance of developing technologies focused on the degradation of amine-based compounds, given their prevalence and toxicity in water (Bhat & Gogate, 2021).
Enhancing Efficacy and Mitigating Toxicity in Drug Delivery
In the field of drug delivery, (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride and similar compounds have been studied for their role in enhancing the efficacy and mitigating the toxicity of drug delivery systems. The modification of Poly(amidoamine) (PAMAM) dendrimers with amine groups has shown potential in improving the solubility of hydrophobic drugs, targeting specific sites within the body, and reducing systemic cytotoxicity. This application is crucial for developing safer, more effective drug delivery mechanisms (Luong et al., 2016).
Safety and Hazards
properties
IUPAC Name |
N-(1-cyclopropylethyl)-2,2,2-trifluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c1-5(6-2-3-6)11-4-7(8,9)10;/h5-6,11H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFLJEGVMBCEBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Acetyl-2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2888624.png)
![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine;hydrochloride](/img/structure/B2888625.png)

![9-Methoxy-2,3,4,4a,5,10b-hexahydro-1H-chromeno[3,4-b]pyridine;hydrochloride](/img/structure/B2888630.png)


![N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B2888635.png)
![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2888638.png)
![1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2888641.png)
![5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2888642.png)
![4-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2888643.png)
![{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol](/img/structure/B2888644.png)
